molecular formula C10H8N4 B2417507 2-Benzyl-5-ethynyltetrazole CAS No. 2416237-15-3

2-Benzyl-5-ethynyltetrazole

Cat. No.: B2417507
CAS No.: 2416237-15-3
M. Wt: 184.202
InChI Key: KDOVPRSMERYMHS-UHFFFAOYSA-N
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Description

2-Benzyl-5-ethynyltetrazole (BET) is a tetrazole derivative. Tetrazoles are synthetic heterocycles with numerous applications in various fields of chemistry and industry .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . For example, copolymers of N-glycidyl-5-aminotetrazole and glycidyl azide with a varied ratio of energetic elements were synthesized by simultaneously reacting the 5-aminotetrazole sodium salt and the azide ion with the starting polymeric matrix .


Molecular Structure Analysis

The molecular formula of this compound is C10H8N4. It is a tetrazole derivative that has received significant attention in recent years due to its unique properties and potential applications, especially in the field of materials science.


Chemical Reactions Analysis

Tetrazoles are synthetic heterocycles with numerous applications in organic chemistry, coordination chemistry, the photographic industry, explosives, and, in particular, medicinal chemistry . In organic chemistry, 5-substituted tetrazoles are used as advantageous intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis .

Scientific Research Applications

Anticonvulsant Properties

2-Benzyl-5-ethynyltetrazole and its derivatives have been studied for their potential anticonvulsant properties. For instance, dihydropyridine derivatives, closely related to this compound, have shown significant anticonvulsant activity in models of seizures induced by pentylenetetrazole and electroshock in mice (Hadizadeh et al., 2013). Additionally, 3,3-dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones, which are structurally similar, have shown effective anticonvulsant activities in animal models (Reddy et al., 1996).

Synthesis and Chemical Properties

The synthesis and chemical properties of this compound and its variants have been a subject of study. Buzilova et al. (1980) explored the synthesis of 2-alkyl-5-ethynyltetrazoles, demonstrating that ethynyltetrazoles possess a triple bond with increased electrophilicity, leading to a variety of chemical reactions such as aminomethylation and cycloaddition of azides (Buzilova et al., 1980). This information is crucial for understanding how to manipulate this compound for various scientific applications.

Potential Application in Organic Synthesis

The use of 5-lithiotetrazoles in organic synthesis, including derivatives of this compound, has been investigated. These compounds can be functionalized to create 1-unsubstituted derivatives, useful in various synthetic pathways (Satoh & Marcopulos, 1995). This area of research is significant for expanding the utility of this compound in chemical synthesis.

Role in Receptor Antagonism

Studies on 1-Benzyl-5-aryltetrazoles, closely related to this compound, have identified them as novel antagonists for the P2X7 receptor. This has implications for developing treatments for conditions like neuropathic pain, as these compounds have shown efficacy in pain models without affecting motor coordination (Nelson et al., 2006).

Properties

IUPAC Name

2-benzyl-5-ethynyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-2-10-11-13-14(12-10)8-9-6-4-3-5-7-9/h1,3-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOVPRSMERYMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NN(N=N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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